molecular formula C10H24NO3+ B14548217 1-Hydroxy-N,N-bis(3-hydroxypropyl)-N-methylpropan-1-aminium CAS No. 61721-67-3

1-Hydroxy-N,N-bis(3-hydroxypropyl)-N-methylpropan-1-aminium

Cat. No.: B14548217
CAS No.: 61721-67-3
M. Wt: 206.30 g/mol
InChI Key: RCPBYJGHSFKSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-N,N-bis(3-hydroxypropyl)-N-methylpropan-1-aminium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and cleaning applications due to its ability to reduce surface tension and enhance the wetting and spreading of liquids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-N,N-bis(3-hydroxypropyl)-N-methylpropan-1-aminium typically involves the reaction of N-methylpropan-1-amine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-N,N-bis(3-hydroxypropyl)-N-methylpropan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines and alcohols.

    Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary and secondary amines, as well as alcohols.

    Substitution: Formation of substituted quaternary ammonium compounds.

Scientific Research Applications

1-Hydroxy-N,N-bis(3-hydroxypropyl)-N-methylpropan-1-aminium has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology techniques to improve cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of pharmaceutical compounds.

    Industry: Utilized in cleaning products, detergents, and personal care products for its surfactant properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-N,N-bis(3-hydroxypropyl)-N-methylpropan-1-aminium involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with negatively charged components of cell membranes, leading to increased permeability and disruption of membrane integrity. This property is particularly useful in applications such as drug delivery and antimicrobial formulations.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylpropan-1-aminium
  • 1-Hydroxy-N,N-bis(3-hydroxypropyl)-N-ethylpropan-1-aminium
  • 1-Hydroxy-N,N-bis(3-hydroxypropyl)-N-methylbutan-1-aminium

Uniqueness

1-Hydroxy-N,N-bis(3-hydroxypropyl)-N-methylpropan-1-aminium is unique due to its specific combination of hydroxyl and quaternary ammonium groups, which confer distinct surfactant properties. Its ability to enhance solubility and permeability makes it particularly valuable in various scientific and industrial applications.

Properties

CAS No.

61721-67-3

Molecular Formula

C10H24NO3+

Molecular Weight

206.30 g/mol

IUPAC Name

1-hydroxypropyl-bis(3-hydroxypropyl)-methylazanium

InChI

InChI=1S/C10H24NO3/c1-3-10(14)11(2,6-4-8-12)7-5-9-13/h10,12-14H,3-9H2,1-2H3/q+1

InChI Key

RCPBYJGHSFKSMG-UHFFFAOYSA-N

Canonical SMILES

CCC([N+](C)(CCCO)CCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.